molecular formula C14H19NO3 B11864745 1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one CAS No. 67359-89-1

1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one

Katalognummer: B11864745
CAS-Nummer: 67359-89-1
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: CIEFMTCKFLRTFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one is a compound that belongs to the class of azepanones, which are seven-membered heterocyclic compounds containing a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one typically involves the reaction of 2,4-dihydroxy-6-methylbenzylamine with caprolactam under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one include other azepanones and seven-membered heterocycles such as:

  • Azepines
  • Benzodiazepines
  • Oxazepines
  • Thiazepines

Uniqueness

1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups on the benzyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

67359-89-1

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

1-[(2,4-dihydroxy-6-methylphenyl)methyl]azepan-2-one

InChI

InChI=1S/C14H19NO3/c1-10-7-11(16)8-13(17)12(10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3

InChI-Schlüssel

CIEFMTCKFLRTFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1CN2CCCCCC2=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.